molecular formula C19H26N4O8 B12589591 oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine CAS No. 875923-46-9

oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine

Katalognummer: B12589591
CAS-Nummer: 875923-46-9
Molekulargewicht: 438.4 g/mol
InChI-Schlüssel: HKOGNBBTJTZZEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine is a complex organic compound that combines the properties of oxalic acid, piperidine, and benzimidazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, nickel

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine is unique due to its combination of oxalic acid, piperidine, and benzimidazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

875923-46-9

Molekularformel

C19H26N4O8

Molekulargewicht

438.4 g/mol

IUPAC-Name

oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C15H22N4.2C2H2O4/c1-4-10-19(11-5-1)12-6-9-16-15-17-13-7-2-3-8-14(13)18-15;2*3-1(4)2(5)6/h2-3,7-8H,1,4-6,9-12H2,(H2,16,17,18);2*(H,3,4)(H,5,6)

InChI-Schlüssel

HKOGNBBTJTZZEQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.